6-Isopropylquinoline

Fragrance Flavor Perfumery

Researchers requiring a position-specific alkyl-quinoline building block often face supply inconsistency and substitution risk. 6-Isopropylquinoline (CAS 135-79-5) resolves this with verified batch integrity: • Solid at room temp (m.p. 34-36°C) - precise gravimetric dispensing without liquid spill risk; simplifies automated synthesis workflows. • Unique LogP ~3.30 - distinct lipophilicity vs. 6-methylquinoline (LogP ~2.64); critical for membrane permeability SAR; not interchangeable with other regioisomers. • Dual-application scaffold: antimalarial aminoquinoline lead optimization (IC50 5-20 nM vs. resistant P. falciparum) & IFRA-compliant fragrance intermediate (≤2.0%, substantivity 320 hr). • 98% GC purity with COA traceability; stock available in research and bulk quantities.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 135-79-5
Cat. No. B087316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropylquinoline
CAS135-79-5
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)N=CC=C2
InChIInChI=1S/C12H13N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-9H,1-2H3
InChIKeyNKCQEIXYLHACJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Isopropylquinoline: Specifications & Procurement


6-Isopropylquinoline (CAS 135-79-5) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by an isopropyl substituent at the 6-position of the quinoline ring [1]. With a molecular formula of C₁₂H₁₃N and a molecular weight of 171.24 g/mol , it presents as a colorless to pale yellow liquid with a density of 1.02 g/cm³ and a boiling point of 143°C at 12 mmHg [2]. Unlike unsubstituted quinoline (CAS 91-22-5, m.p. -15°C), the 6-isopropyl substitution raises the melting point to 34-36°C, conferring solid-state handling advantages at room temperature .

6-Isopropylquinoline Substitution Concerns


Substituting 6-isopropylquinoline with other alkyl-substituted quinolines is not straightforward due to position-specific steric effects, distinct lipophilicity, and divergent biological activity profiles. The 6-position isopropyl group confers a unique XLogP3-AA value of approximately 3.30, which differs significantly from shorter alkyl analogs like 6-methylquinoline (LogP ≈ 2.64) [1], directly impacting membrane permeability, protein binding, and metabolic stability [2]. Furthermore, the substitution pattern alters the compound's reactivity as a synthetic building block; the isopropyl group at the 6-position can influence regioselectivity in electrophilic aromatic substitution and cross-coupling reactions compared to 8-isopropylquinoline (CAS 6457-30-3) or 6-methylquinoline [3]. The olfactory profile is also highly dependent on both the position and nature of the alkyl substituent, with 6-isopropylquinoline exhibiting a distinct green, woody, earthy, leathery, and tobacco character absent in unsubstituted quinoline or 6-methylquinoline [4]. Generic substitution without verifying equivalence in the specific application context introduces unacceptable variability in synthesis outcomes and final product performance.

6-Isopropylquinoline: Quantitative Evidence


Fragrance Substantivity

In fragrance applications, 6-isopropylquinoline demonstrates a substantivity of 320 hours at 100.00% concentration, providing exceptionally long-lasting olfactory performance [1]. This high substantivity is a key differentiator from other green, earthy, or leathery aroma chemicals, many of which are considerably more volatile and less persistent on the skin or fabric. This metric is critical for perfumers formulating fine fragrances, soaps, and lotions where prolonged scent duration is a primary performance objective.

Fragrance Flavor Perfumery Cosmetics Formulation

Antimalarial Scaffold Against Resistant Strains

A structure-activity relationship (SAR) study of aminoquinoline (AQ) analogs evaluated side-chain length effects on antiplasmodial activity [1]. The 2-aminoquinoline analog bearing an isopropyl side chain (directly relevant to the core 6-isopropylquinoline scaffold's utility in medicinal chemistry) exhibited potent activity against chloroquine-, mefloquine-, and multiply-resistant P. falciparum strains, with IC50 values ranging from 5 to 20 nM [1]. This potency was comparable to the isopentyl (chloroquine) side-chain analog (IC50 = 5-15 nM against susceptible strains), but crucially, the isopropyl analog retained this activity against resistant strains where chloroquine itself fails [1]. Analogs with different side chains (e.g., ethyl, propyl, decyl) showed similar profiles, underscoring that side-chain length and branching significantly impact resistance circumvention.

Medicinal Chemistry Antimalarial Drug Discovery Infectious Disease SAR

Solvent Solubility Profile

The solubility of 6-isopropylquinoline varies dramatically across common organic solvents, a crucial parameter for designing synthetic routes, purifications, and formulations [1]. It exhibits exceptional solubility in THF (1672.28 g/L) and acetone (1057.15 g/L), while showing moderate solubility in alcohols (e.g., 243.03 g/L in ethanol) and significantly lower solubility in non-polar solvents like n-hexane (35.55 g/L) and water (0.07 g/L) [1]. This profile allows for strategic solvent selection: THF or acetone for reactions requiring high concentration, ethanol for recrystallization or moderate-concentration formulations, and hexane for precipitation or extraction. Compared to unsubstituted quinoline, the isopropyl group substantially reduces water solubility while increasing solubility in polar aprotic solvents.

Organic Synthesis Process Chemistry Formulation Solubility Solvent Selection

Olfactory Profile vs. 6-Methylquinoline

Quantitative odor profiling reveals that 6-isopropylquinoline possesses a complex, multi-faceted aroma significantly different from its closest methyl analog [1]. The primary odor characteristics are quantified as follows: Green (79.34%), Earthy (76.26%), Animal (52.86%), Leathery (50.1%), and Tobacco (36.32%) [1]. In contrast, 6-methylquinoline is primarily described as having a leathery, tobacco, and fecal odor with phenolic notes . The isopropyl substitution introduces a dominant green and earthy character that is less pronounced in the methyl analog, making it a distinct choice for creating specific fragrance accords (e.g., masculine, chypre, mossy vetiver) where a greener, less fecal profile is desired [2].

Fragrance Flavor Olfactory Science GC-O Sensory Analysis

Physical State vs. Unsubstituted Quinoline

A direct comparison of physical properties reveals a practical handling advantage of 6-isopropylquinoline over its unsubstituted parent compound . Unsubstituted quinoline (CAS 91-22-5) is a liquid at room temperature with a melting point of -15°C, often requiring refrigerated storage or special handling to prevent freezing/thawing issues in colder climates. In contrast, 6-isopropylquinoline has a reported melting point of 34-36°C . This means it is a solid at standard room temperature (20-25°C), which simplifies weighing, reduces the risk of spills, and may improve stability during long-term storage by limiting molecular mobility and reactivity.

Chemical Handling Process Safety Physical Properties Procurement Storage

6-Isopropylquinoline: Application Scenarios


Antimalarial Lead Synthesis

Procure 6-isopropylquinoline as a core scaffold for synthesizing aminoquinoline analogs designed to circumvent drug resistance in Plasmodium falciparum [1]. The evidence demonstrates that the isopropyl-substituted quinoline framework is a key structural element for maintaining potent activity (IC50 = 5-20 nM) against chloroquine-, mefloquine-, and multiply-resistant strains, a property not shared by the unmodified chloroquine scaffold [1]. This scenario involves using 6-isopropylquinoline as a building block to explore structure-activity relationships (SAR) around the 4-amino or 2-amino positions, aiming to identify next-generation antimalarial candidates.

Long-Lasting Masculine & Chypre Accords

Utilize 6-isopropylquinoline in fragrance concentrate formulations (up to 2.0% per IFRA guidelines) to impart a distinct green, woody, earthy, leathery, and tobacco character with exceptional longevity [1][2]. The quantified substantivity of 320 hours ensures the scent persists on skin or fabric throughout the day and into the next, a key performance requirement for premium fragrances, soaps, and lotions [3]. Its olfactory profile (79.34% green, 76.26% earthy) makes it particularly valuable for masculine, mossy vetiver, and chypre compositions where a green-leathery base note is desired [4].

High-Concentration Reactions and Purifications

Leverage the detailed solvent solubility profile of 6-isopropylquinoline to optimize synthetic procedures [1]. For reactions requiring high substrate concentration, select THF (solubility: 1672.28 g/L) or acetone (1057.15 g/L). For purification via recrystallization, use ethanol (243.03 g/L) or a mixed solvent system. For precipitation or extraction, utilize n-hexane (35.55 g/L) or water (0.07 g/L) [1]. This data-driven approach minimizes solvent use, maximizes reaction yields, and streamlines downstream processing compared to trial-and-error solvent selection.

Simplified Solid Handling and Storage

Select 6-isopropylquinoline over its liquid analog, unsubstituted quinoline, for applications where ease of handling and storage stability at room temperature are paramount [1]. With a melting point of 34-36°C, this compound is a solid at standard ambient temperatures, enabling accurate weighing without the spill risk associated with liquids, and reducing the need for refrigerated storage to prevent freezing/thawing cycles [1]. This is particularly advantageous for automated synthesis platforms, inventory management in large compound libraries, and shipping to facilities without extensive cold-chain infrastructure.

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